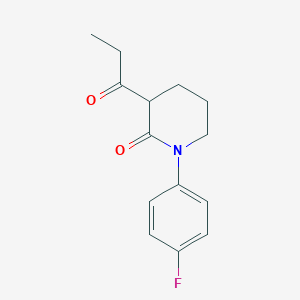
2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide, also known as NMDA receptor antagonist, is a chemical compound that has been widely used in scientific research. This compound is known to have a significant impact on the functioning of the N-methyl-D-aspartate (NMDA) receptor, which is an important receptor involved in synaptic plasticity, learning, and memory.
Mecanismo De Acción
The 2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide receptor antagonist works by blocking the 2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide receptor, which is a glutamate receptor involved in synaptic plasticity, learning, and memory. The compound binds to the receptor and prevents the influx of calcium ions, which are essential for the activation of the receptor. By blocking the receptor, the compound prevents the formation of long-term potentiation (LTP), which is a process involved in memory formation.
Biochemical and Physiological Effects:
The 2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide receptor antagonist has been shown to have a significant impact on the biochemical and physiological processes in the brain. The compound has been shown to reduce the activity of the 2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide receptor, which can lead to a decrease in synaptic plasticity and memory formation. Additionally, the compound has been shown to reduce the release of glutamate, which is a neurotransmitter involved in synaptic plasticity and memory formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The 2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide receptor antagonist has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and it has a high yield. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, the compound also has some limitations. One of the main limitations is that it can be toxic to cells at high concentrations. Additionally, the compound can have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving the 2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide receptor antagonist. One potential direction is to investigate the potential therapeutic use of the compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms involved in the compound's effects on synaptic plasticity and memory formation. Finally, further studies are needed to determine the optimal dosage and administration of the compound for use in lab experiments and potential therapeutic use.
Métodos De Síntesis
The synthesis of 2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide involves the reaction of 2-methyl-3,5-dioxothiomorpholine with 4-nitrophenylacetic acid. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of the synthesis process is usually high, and the compound can be purified using standard techniques.
Aplicaciones Científicas De Investigación
The 2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide receptor antagonist has been extensively used in scientific research to study the role of the 2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide receptor in synaptic plasticity, learning, and memory. The compound has also been used to investigate the mechanisms involved in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the compound has been investigated for its potential therapeutic use in the treatment of various neurological disorders.
Propiedades
IUPAC Name |
2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S/c1-8-13(19)15(12(18)7-22-8)6-11(17)14-9-2-4-10(5-3-9)16(20)21/h2-5,8H,6-7H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITVFGHCPXOBRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2379719.png)

![2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2379721.png)


![(2S,3R,4R,5S)-1-{[4-(benzyloxy)phenyl]methyl}-2-(hydroxymethyl)piperidine-3,4,5-triol](/img/structure/B2379727.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2379728.png)
![2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide](/img/structure/B2379730.png)

![N-(2-chlorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2379735.png)
